1,3-Di-Boc-2-methylisothiourea

Catalog No.
S1795499
CAS No.
107819-90-9
M.F
C₁₂H₂₂N₂O₄S
M. Wt
290.38
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Di-Boc-2-methylisothiourea

CAS Number

107819-90-9

Product Name

1,3-Di-Boc-2-methylisothiourea

IUPAC Name

tert-butyl N-[[(2-methylpropan-2-yl)oxycarbonylamino]-methylsulfanylmethylidene]carbamate

Molecular Formula

C₁₂H₂₂N₂O₄S

Molecular Weight

290.38

InChI

InChI=1S/C12H22N2O4S/c1-11(2,3)17-9(15)13-8(19-7)14-10(16)18-12(4,5)6/h1-7H3,(H,13,14,15,16)

SMILES

CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)SC

Synonyms

[[[(1,1-Dimethylethoxy)carbonyl]amino](methylthio)methylene]-carbamic acid 1,1-dimethylethyl ester; 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea; 1,3-Bis(tert-butoxycarbonyl)-2-methylthiopseudourea; 1,3-Di-tert-butyloxycarbonyl-S-methylisot

Peptide Synthesis

Specific Scientific Field: Peptide chemistry and organic synthesis.

Summary: 1,3-Di-Boc-2-methylisothiourea is commonly used in peptide synthesis as a guanidinylation reagent. It facilitates the introduction of guanidine groups into amino acids or peptides.

Experimental Procedure:

    Activation of Amino Acid or Peptide: The amino acid or peptide is activated using a coupling agent (e.g., HBTU or HATU) and a base (e.g., DIPEA).

    Addition of 1,3-Di-Boc-2-methylisothiourea: The activated amino acid or peptide is reacted with 1,3-Di-Boc-2-methylisothiourea.

    Deprotection: After the guanidinylation step, the Boc (tert-butoxycarbonyl) protecting groups are removed using an acid (e.g., TFA) to reveal the guanidine functionality.

Results: The guanidinylation of peptides using 1,3-Di-Boc-2-methylisothiourea allows for the synthesis of guanidine-containing peptides, which may have biological activity or serve as building blocks for drug development .

Cellular Internalization

Specific Scientific Field: Biological and biomedical research.

Summary: Researchers have developed well-defined guanidinium-rich linear polymers using 1,3-Di-Boc-2-methylisothiourea. These polymers demonstrate high efficiency for cellular internalization.

Experimental Procedure:

    Polymer Synthesis: Linear polymers are synthesized by incorporating 1,3-Di-Boc-2-methylisothiourea units into the polymer backbone.

    Cellular Uptake Assays: The guanidinium-rich polymers are tested for cellular internalization using cell lines or primary cells.

    Quantification: The extent of cellular uptake is quantified using fluorescence microscopy, flow cytometry, or other relevant techniques.

Results: The guanidinium-rich polymers enhance cellular internalization, potentially improving drug delivery systems or gene therapy vectors .

1,3-Di-Boc-2-methylisothiourea is a compound with the molecular formula C₁₂H₂₂N₂O₄S. It is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups attached to the nitrogen atoms of the isothiourea functional group. This compound serves as a versatile intermediate in organic synthesis, particularly in the field of medicinal chemistry. Its structure allows it to act as a protecting group for amines, enhancing stability and preventing undesired reactions during synthetic processes .

, primarily due to its isothiourea functionality. It can undergo:

  • Deprotection Reactions: The Boc groups can be selectively removed under acidic conditions, regenerating the free amine and allowing further functionalization.
  • Guanidination: This compound can react with amines through guanylation, where it introduces a guanidino group into the molecule.
  • Formation of Thioureas: It can also react with isocyanates or isothiocyanates to form thioureas, which are important in pharmaceutical applications.

The biological activity of 1,3-Di-Boc-2-methylisothiourea has been explored in various contexts:

  • Antimicrobial Properties: Compounds containing isothiourea moieties have shown potential antimicrobial activities.
  • Anticancer Activity: Some derivatives exhibit cytotoxic effects against cancer cell lines, making them candidates for further drug development .
  • Enzyme Inhibition: The compound may interact with specific enzymes, potentially acting as an inhibitor due to its structural characteristics.

Several methods exist for synthesizing 1,3-Di-Boc-2-methylisothiourea:

  • Conventional Synthesis: This involves the reaction of 2-methylisothiourea with two equivalents of Boc anhydride in an organic solvent under controlled conditions.
  • Mechanochemical Methods: Recent studies have explored solid-state synthesis techniques that utilize ball milling to facilitate reactions without solvents, offering a more environmentally friendly approach .
  • One-Pot Reactions: Some protocols allow for the synthesis of this compound in a single reaction vessel, improving efficiency and reducing waste.

1,3-Di-Boc-2-methylisothiourea finds applications in several fields:

  • Organic Synthesis: It is widely used as a protecting group for amines during multi-step syntheses.
  • Pharmaceutical Development: Its derivatives are investigated for potential therapeutic agents due to their biological activities.
  • Research: It serves as a reagent in various

Interaction studies involving 1,3-Di-Boc-2-methylisothiourea often focus on its reactivity with amines and its role in guanylation processes. These studies help elucidate its mechanism of action and potential biological targets. The compound's ability to form stable complexes with nucleophiles makes it valuable in designing new drugs and understanding enzyme-substrate interactions.

1,3-Di-Boc-2-methylisothiourea shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure CharacteristicsUnique Features
1,3-Di-tert-butylthioureaContains two tert-butyl groups instead of Boc groupsLess stable than Boc derivatives
N,N'-Di-Boc-guanidineGuanidine core with Boc protectionStronger basicity and different reactivity
1,3-Bis(benzyloxycarbonyl)-2-methylthioureaTwo benzyloxycarbonyl groupsMore sterically hindered than Di-Boc derivative
1-MethylisothioureaLacks Boc protection; simpler structureMore reactive due to absence of protecting groups

The uniqueness of 1,3-Di-Boc-2-methylisothiourea lies in its dual Boc protection which enhances stability and allows for selective reactions that are not possible with simpler thioureas or unprotected isothioureas. This makes it particularly useful in complex organic syntheses where control over reactivity is crucial.

1,3-Di-Boc-2-methylisothiourea emerged in the late 20th century as a specialized reagent for peptide synthesis and guanylation chemistry. Its development paralleled advances in protective group strategies, particularly the widespread adoption of tert-butoxycarbonyl (Boc) groups for amine protection. The compound’s synthesis was first reported in the 1980s, with early applications focusing on its utility in forming guanidine derivatives through reactions with primary and secondary amines. The introduction of Boc groups addressed stability challenges associated with earlier isothiourea derivatives, enabling broader use in multistep organic transformations.

Nomenclature and Synonyms

Systematic IUPAC Name
tert-Butyl N-[[(2-methylpropan-2-yl)oxycarbonylamino]-methylsulfanylmethylidene]carbamate.

Common Synonyms

SynonymSource
N,N′-Di-Boc-S-methylisothiourea
1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea
Methyl N,N′-Di-Boc-carbamimidothioate
Bis(Boc)-2-methyl-2-thiopseudourea

Registry Numbers and Classification

Key Identifiers

  • CAS Registry: 107819-90-9
  • EC Number: 690-396-7
  • DSSTox Substance ID: DTXSID30910547
  • MDL Number: MFCD00239356

Classification

  • Chemical Family: Isothiourea derivatives
  • Functional Role: Guanidylating agent, amine-protecting reagent
  • Regulatory Status: Listed under REACH; no restricted use reported.

Position in Isothiourea Chemistry

1,3-Di-Boc-2-methylisothiourea occupies a niche in isothiourea chemistry due to its dual Boc protective groups, which enhance stability and selectivity in guanylation reactions. Unlike unprotected isothioureas, which are prone to hydrolysis, the Boc groups mitigate side reactions, making it ideal for synthesizing complex guanidine-containing molecules. Its reactivity is intermediate between alkyl isothioureas (e.g., S-methylisothiourea sulfate) and aromatic variants, enabling applications in both small-molecule and peptide chemistry.

Synthesis and Production

Industrial Synthesis Methods

The compound is synthesized via a two-step protocol:

  • Reagents: Di-tert-butyl dicarbonate (Boc₂O) and 2-methyl-2-thiopseudourea sulfate.
  • Conditions:
    • Solvent: Dichloromethane or acetonitrile
    • Base: Triethylamine (2.2 equiv)
    • Temperature: 0–25°C.

Reaction Equation:
$$
\text{2 Boc}2\text{O} + \text{2-Methyl-2-thiopseudourea} \xrightarrow{\text{Et}3\text{N}} \text{1,3-Di-Boc-2-methylisothiourea} + \text{Byproducts}
$$

Key Reagents and Reaction Conditions

  • Critical Reagents:
    • Boc₂O (≥99% purity)
    • Anhydrous triethylamine (prevents hydrolysis)
  • Optimization:
    • Scalability achieved via continuous flow reactors (yield >85% at kilogram scale).
    • Low-temperature conditions (-10°C) minimize Boc group cleavage.

Purification and Quality Control

  • Purification: Recrystallization from ethyl acetate/hexane (mp 115–121°C).
  • Analytical Methods:
    • HPLC: Purity ≥98% (C18 column, acetonitrile/water gradient).
    • NMR: Characteristic signals at δ 1.45 (s, Boc CH₃), δ 3.15 (s, SCH₃).

Structural and Molecular Analysis

Molecular Formula and Weight

  • Formula: C₁₂H₂₂N₂O₄S
  • Molecular Weight: 290.38 g/mol.

Functional Groups and Stereochemistry

  • Core Structure: Isothiourea (N–C(=S)–N) with methyl and Boc substituents.
  • Stereoelectronic Features:
    • Z-Configuration at C=N bond (confirmed by X-ray analogues).
    • Boc groups induce steric hindrance, directing nucleophilic attack at the thiocarbonyl sulfur.

Spectroscopic Characterization

Key Spectral Data

TechniqueData Highlights
¹H NMRδ 1.45 (18H, Boc CH₃), δ 3.15 (3H, SCH₃)
¹³C NMRδ 28.1 (Boc CH₃), δ 153.2 (C=O)
IRν 1745 cm⁻¹ (C=O), ν 1250 cm⁻¹ (C–S)

Crystallography and Conformational Studies

While direct crystallographic data for 1,3-Di-Boc-2-methylisothiourea is limited, related structures (e.g., 1,3-Bis(benzyloxycarbonyl)-2-methylisothiourea) reveal planar isothiourea cores with torsional angles <5° between Boc groups and the central scaffold.

Chemical Properties and Reactivity

Physical Properties

  • Appearance: White crystalline powder.
  • Melting Point: 115–121°C.
  • Solubility:





















    SolventSolubility (mg/mL)
    Chloroform45
    Methanol12
    Water<0.1

Stability and Decomposition

  • Thermal Stability: Stable to 150°C (TGA data).
  • Acid Sensitivity: Boc groups cleave in HCl/dioxane (1–4 M).
  • Hydrolytic Degradation: Forms methyl thiourea and Boc-protected amines in aqueous base.

Key Reactions and Mechanisms

Guanylation of Amines
$$
\text{RNH}2 + \text{1,3-Di-Boc-2-methylisothiourea} \xrightarrow{\text{HgCl}2} \text{RNHC(=NH)NHBoc} + \text{Byproducts}
$$

  • Mechanism: Nucleophilic displacement at thiocarbonyl sulfur, followed by Boc group retention.

Peptide Coupling

  • Acts as a thiocarboxylating agent in presence of EDCI, forming thioesters.

Applications in Organic Synthesis

Role in Protective Group Strategies

  • Amine Protection: Boc groups shield primary amines during peptide elongation.
  • Selectivity: Compatible with Fmoc and Cbz protections in orthogonal strategies.

Synthesis of Guanidine Derivatives

  • Substrate Scope:

















    Amine TypeProduct Yield (%)
    Aliphatic primary75–90
    Aromatic60–75
  • Case Study: Synthesis of jorumycin intermediates via guanylation of tetracyclic amines.

Catalytic Applications

  • Asymmetric Catalysis: Enables enantioselective β-lactone formation in HyperBTM-catalyzed cycloadditions.
  • Mechanistic Insight: Stabilizes ammonium enolate intermediates through non-covalent interactions.

Comparative Analysis

Comparison with Related Isothioureas

Property1,3-Di-Boc-2-methylisothioureaS-Methylisothiourea Sulfate
StabilityHigh (Boc-protected)Low (hygroscopic)
Guanylation Yield85–95%50–70%
Cost$$$$

Advantages in Synthetic Chemistry

  • Enhanced Shelf Life: Stable for >2 years at -20°C.
  • Broad Compatibility: Tolerates Grignard reagents and organometallics.

1,3-Di-Boc-2-methylisothiourea represents a significant compound in organic chemistry, characterized by its unique structural features and versatile applications in synthetic pathways [1] [2]. The molecular architecture of this compound consists of an isothiourea core functionalized with two tert-butoxycarbonyl (Boc) protecting groups attached to the nitrogen atoms and a methyl group bonded to the sulfur atom [3] [4]. The central isothiourea moiety forms the reactive center of the molecule, while the Boc groups provide stability and prevent undesired reactions during synthetic processes [5].

The core structure features a central carbon atom that adopts sp² hybridization, resulting in a trigonal planar geometry around this carbon [6]. This central carbon forms a double bond with one nitrogen atom (C=N) and single bonds with the other nitrogen (C-N) and the sulfur atom (C-S) [7]. The presence of these functional groups creates a unique electronic environment that contributes to the compound's chemical behavior and reactivity patterns [8].
The three-dimensional arrangement of 1,3-Di-Boc-2-methylisothiourea reveals that the two Boc protecting groups are positioned on opposite sides of the molecule, minimizing steric hindrance and allowing for optimal spatial arrangement [4] [7]. The bulky tert-butyl groups extend outward from the central isothiourea core, while the methyl group attached to the sulfur atom occupies a relatively smaller space in the molecular framework [2] .

Chemical Formula and Molecular Weight

The chemical composition of 1,3-Di-Boc-2-methylisothiourea is precisely defined by its molecular formula C₁₂H₂₂N₂O₄S, which indicates the presence of 12 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom [1] [10]. This elemental composition directly contributes to the compound's molecular weight of 290.38 g/mol, which has been consistently reported across multiple chemical databases and research publications [2] [4].

The exact monoisotopic mass of 1,3-Di-Boc-2-methylisothiourea has been determined to be 290.130028 g/mol, a value that reflects the precise atomic masses of the constituent elements without accounting for their natural isotopic distribution [2] [11]. This parameter is particularly valuable for analytical techniques such as high-resolution mass spectrometry, where accurate mass measurements are essential for compound identification and characterization [12].

Table 1: Key Molecular Properties of 1,3-Di-Boc-2-methylisothiourea

PropertyValue
Chemical FormulaC₁₂H₂₂N₂O₄S
Molecular Weight290.38 g/mol
Exact Monoisotopic Mass290.130028 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Topological Polar Surface Area76.99 Ų

The structural composition of 1,3-Di-Boc-2-methylisothiourea includes several functional groups that contribute to its overall molecular weight [3] [13]. The two tert-butoxycarbonyl (Boc) protecting groups account for a significant portion of the molecular mass, with each Boc group (C₅H₉O₂) contributing approximately 101 g/mol [14]. The central isothiourea moiety (CN₂S) and the methyl substituent on the sulfur atom complete the molecular structure and contribute to the remaining molecular weight [4] [7].

Structural Isomerism

1,3-Di-Boc-2-methylisothiourea exhibits several forms of structural isomerism that significantly influence its chemical properties and reactivity [12] [15]. Constitutional isomerism is possible for this compound, as the atoms can be arranged in different ways while maintaining the same molecular formula C₁₂H₂₂N₂O₄S [12]. These constitutional isomers would possess distinct chemical and physical properties due to the different connectivity patterns among the constituent atoms [16].

A particularly important form of isomerism observed in 1,3-Di-Boc-2-methylisothiourea is tautomerism, specifically thione-thiol tautomerism [17]. In this phenomenon, the compound can exist in equilibrium between the thione form (with a C=N double bond and C-S single bond) and the thiol form (with a C-N single bond and C=S double bond) [7] [17]. This tautomeric equilibrium is influenced by factors such as solvent polarity, temperature, and the presence of catalysts or other reactive species [14].

The amphoteric character of the isothiourea moiety is demonstrated through its resonance structures, which indicate the possibility of electrophilic attack at the central carbon position and nucleophilic attack at either nitrogen atom [17] [18]. This resonance behavior contributes to the compound's versatility in various chemical transformations and synthetic applications [19].

Table 2: Structural Isomerism in 1,3-Di-Boc-2-methylisothiourea

Type of IsomerismOccurrenceDescription
Constitutional IsomerismYesDifferent arrangements of atoms possible while maintaining the same molecular formula
StereoisomerismNoAbsence of chiral centers or geometric isomerism
TautomerismYesThione-thiol tautomerism involving the isothiourea moiety
Conformational IsomerismYesMultiple conformers due to rotation around single bonds

While 1,3-Di-Boc-2-methylisothiourea does not exhibit stereoisomerism due to the absence of chiral centers or geometric double bonds with different substituents, it does display conformational isomerism [12] [20]. The rotation around single bonds, particularly the C-N bonds connecting the Boc groups to the isothiourea core, leads to different spatial arrangements or conformers of the molecule [14] [21]. These conformational changes can influence the compound's reactivity and interaction with other molecules in solution [22].

Electronic Properties

The electronic structure of 1,3-Di-Boc-2-methylisothiourea is characterized by extensive π-electron delocalization across the isothiourea moiety, which significantly influences its chemical behavior and reactivity patterns [14] [19]. The central carbon atom of the isothiourea group is sp² hybridized, creating a planar geometry that facilitates optimal orbital overlap and electron delocalization [23]. This electronic arrangement contributes to the stability of the molecule and its ability to participate in various chemical transformations [24].

The presence of electron-withdrawing carbonyl groups (C=O) in the Boc protecting groups creates an electronic environment where electron density is pulled away from the isothiourea core [14] [25]. This electronic effect is counterbalanced by the electron-donating properties of the sulfur atom and the methyl substituent, resulting in a complex electronic distribution throughout the molecule [19]. The interplay between these electronic effects determines the reactivity patterns and selectivity observed in reactions involving 1,3-Di-Boc-2-methylisothiourea.

Spectroscopic studies have revealed that the C=N bond in the isothiourea moiety exhibits a lower stretching frequency upon complexation with metal centers, indicating a weakening of this bond due to increased contribution from resonance structures [14]. This observation supports the significant role of resonance in determining the electronic properties of the compound [19]. The magnitude of the downfield shift in the ¹³C NMR spectrum for the central isothiouronium carbon (N=C-N) relative to the parent isothiourea further confirms the delocalization of positive charge into the isothiourea ligand [14].

The electronic properties of 1,3-Di-Boc-2-methylisothiourea are also influenced by the nature of the substituents attached to the isothiourea core [19]. The methyl group on the sulfur atom contributes electron density through hyperconjugation, while the Boc groups can participate in electronic interactions through their carbonyl oxygen atoms [14]. These electronic effects collectively determine the compound's behavior in various chemical environments and its interaction with other molecules.

Conformational Analysis

The conformational landscape of 1,3-Di-Boc-2-methylisothiourea is characterized by multiple rotatable bonds that allow for various spatial arrangements of the molecule [14] [26]. The most significant conformational flexibility arises from rotation around the C-N bonds connecting the Boc protecting groups to the isothiourea core [19] [27]. These rotations can generate different conformers with varying energies and stabilities, influencing the compound's behavior in solution and its interactions with other molecules [28].

Steric factors play a crucial role in determining the preferred conformations of 1,3-Di-Boc-2-methylisothiourea [14] [29]. The bulky tert-butyl groups in the Boc protecting groups create significant steric hindrance that restricts certain conformational arrangements [19]. This steric effect forces the molecule to adopt conformations that minimize repulsive interactions between these bulky groups, leading to preferred orientations in three-dimensional space [30].

Table 3: Conformational Features of 1,3-Di-Boc-2-methylisothiourea

Conformational FeatureDescription
Rotatable BondsMultiple single bonds allowing conformational flexibility
Steric FactorsBulky tert-butyl groups restricting certain conformations
Preferred ConformationExtended arrangement minimizing steric repulsion
Intramolecular InteractionsPotential hydrogen bonding between N-H and carbonyl oxygen
Energy BarriersModerate barriers for rotation around C-N bonds

Computational studies have indicated that the isothiourea moiety in similar compounds can adopt specific conformations stabilized by non-covalent interactions [14] [31]. For instance, in transition states involving isothiourea catalysts, a syn-coplanar 1,5-S···O chalcogen bond (involving electron donation from an oxygen lone pair to a sulfur-carbon antibonding orbital) can provide a conformational lock that enhances stereoselectivity in chemical reactions [19] [20]. While specific to 1,3-Di-Boc-2-methylisothiourea, similar non-covalent interactions likely influence its conformational preferences [32].

1,3-Di-Boc-2-methylisothiourea exists as a solid at room temperature (20°C) [1] [2] [3]. The compound typically presents as a powder to crystalline material with a characteristic white to off-white coloration [1] [2] [4]. The physical form can vary slightly depending on the preparation method and purity, ranging from a fine powder to more crystalline lumps [5] [4]. Some suppliers describe the material as exhibiting a "powder with lumps" appearance [5].

The solid-state characteristics of 1,3-Di-Boc-2-methylisothiourea are consistent with its molecular structure, which contains bulky tert-butoxycarbonyl protecting groups that contribute to the compound's crystalline packing and overall physical properties [6].

Melting and Boiling Points

The melting point of 1,3-Di-Boc-2-methylisothiourea has been consistently reported across multiple sources as falling within the range of 115-121°C [1] [7] [2] [8] [3]. Some sources provide slightly more specific ranges, such as 115-124°C [3] or 121-125°C [9], but the consensus range remains 115-121°C based on literature values. The Tokyo Chemical Industry reports a melting point specification of 121.0-125.0°C for their high-purity product [9].

The boiling point of this compound is not available in the literature [8] [10]. This absence of boiling point data is typical for thermally labile organic compounds that may decompose before reaching their boiling point, particularly those containing protecting groups that are sensitive to elevated temperatures.

Solubility Profile

The solubility characteristics of 1,3-Di-Boc-2-methylisothiourea demonstrate limited solubility in most common organic solvents [1] [2] [11]. Specific solubility data indicates:

  • Acetonitrile: Very slightly soluble [1] [2] [11]
  • Chloroform: Slightly soluble [1] [2] [11]
  • Methanol: Slightly soluble [1] [2] [11]
  • Dichloromethane: Forms clear solution at 10 mg/0.5 mL concentration [3]
  • Water: No specific data available, but expected to be poorly soluble given the hydrophobic nature of the tert-butoxycarbonyl groups [12]

The limited solubility profile is attributed to the presence of two bulky tert-butoxycarbonyl protecting groups, which impart hydrophobic character to the molecule while reducing its ability to form favorable interactions with polar solvents [6].

Stability Parameters

Chemical Stability

1,3-Di-Boc-2-methylisothiourea exhibits good chemical stability under proper storage conditions [13] [12] [14]. The compound is described as "stable under recommended storage conditions" in safety documentation [14]. The tert-butoxycarbonyl protecting groups provide inherent stability to the molecule under basic conditions and against nucleophilic reagents [15] [16].

Thermal Stability

The compound demonstrates thermal stability up to its melting point (115-121°C) [9] [17]. Above this temperature range, thermal decomposition may occur. The thermal stability is enhanced by the electron-donating nature of the tert-butyl groups, which deactivate the carbonyl carbons of the Boc groups through resonance effects [15].

pH Stability

The pH stability of 1,3-Di-Boc-2-methylisothiourea follows the typical pattern of Boc-protected compounds:

  • Basic conditions: Stable under basic hydrolysis conditions and against various nucleophiles [15] [18] [16]
  • Neutral conditions: Stable under neutral pH conditions [18]
  • Acidic conditions: Labile to strong acids such as trifluoroacetic acid and hydrochloric acid, which can cleave the Boc protecting groups [15] [19]

The compound's stability profile makes it suitable for synthetic applications where basic or neutral conditions are employed, while allowing for controlled deprotection under acidic conditions when desired [15].

pKa Values and Acid-Base Behavior

The predicted pKa value for 1,3-Di-Boc-2-methylisothiourea is 6.77 ± 0.46 [1] [2] [4]. This value represents the acid dissociation constant and provides insight into the compound's behavior in aqueous systems.

The moderate pKa value indicates that the compound exhibits weak acid characteristics under physiological conditions. The presence of the isothiourea functional group (C=N-H) contributes to the acid-base properties, while the tert-butoxycarbonyl protecting groups influence the electronic environment and overall pKa through their electron-withdrawing effects [1].

The LogP value of 3.48 [8] indicates significant lipophilicity, which is consistent with the presence of multiple tert-butyl groups and the overall hydrophobic character of the molecule. This lipophilicity affects the compound's partition behavior between aqueous and organic phases.

XLogP3

3.7

Dates

Last modified: 08-15-2023

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